

5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Formyl-2-methoxyphenylboronic acid

Cat. No.: B137134

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CAS Number: 127972-02-5

This technical guide provides an in-depth overview of **5-Formyl-2-methoxyphenylboronic acid**, a versatile building block in organic synthesis, particularly for applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Properties and Specifications

5-Formyl-2-methoxyphenylboronic acid is an organoboron compound valued for its utility in carbon-carbon bond-forming reactions.^[1] Its unique substitution pattern, featuring both a formyl and a methoxy group, allows for diverse functionalization, making it a key intermediate in the synthesis of complex organic molecules.^[1]

Physicochemical Data

The key physical and chemical properties of **5-Formyl-2-methoxyphenylboronic acid** are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	127972-02-5	[1]
Molecular Formula	C ₈ H ₉ BO ₄	[1]
Molecular Weight	179.97 g/mol	[1]
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	154-160 °C	
Boiling Point	417.4 ± 55.0 °C (Predicted)	
Density	1.25 ± 0.1 g/cm ³ (Predicted)	
Storage Temperature	2-8°C, Sealed in dry conditions	
Solubility	Soluble in organic solvents such as methanol, DMSO, and DMF.	

Safety and Handling

5-Formyl-2-methoxyphenylboronic acid is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wash hands and face thoroughly after handling. Wear protective gloves and eye protection.
Causes serious eye irritation.	If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. The compound may decompose upon combustion to produce carbon oxides and boron oxides.

Applications in Drug Discovery and Organic Synthesis

The primary application of **5-Formyl-2-methoxyphenylboronic acid** is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.^[2]

The presence of the formyl group provides a reactive handle for further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups. The methoxy group, an electron-donating substituent, can influence the electronic properties of the molecule and its derivatives.

Synthesis of Bioactive Molecules

Quinazolinone scaffolds are found in numerous compounds with a wide range of biological activities, including anticancer properties.^{[3][4][5][6]} The synthesis of substituted quinazolinones can be achieved through a multi-step process where a key step often involves a Suzuki-Miyaura coupling to introduce an aryl substituent. **5-Formyl-2-methoxyphenylboronic acid** can be utilized in such syntheses to introduce the 5-formyl-2-methoxyphenyl moiety onto a heterocyclic core.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using **5-Formyl-2-methoxyphenylboronic acid**. This protocol is based on established procedures for similar boronic acids and should be optimized for specific substrates.^[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of **5-Formyl-2-methoxyphenylboronic acid** with a generic aryl halide.

Materials:

- **5-Formyl-2-methoxyphenylboronic acid**
- Aryl halide (e.g., aryl bromide, aryl iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (degassed)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) supplies for reaction monitoring
- Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), **5-Formyl-2-methoxyphenylboronic acid** (1.2 mmol), and the base (2.0 mmol).
- Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
- Solvent Addition: Add the anhydrous organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) via syringe.

- Reaction: Stir the mixture vigorously and heat to 80-100 °C.
- Monitoring: Monitor the progress of the reaction by TLC.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Preparation

Weigh Reagents:
- 5-Formyl-2-methoxyphenylboronic acid
- Aryl Halide
- Base
- Catalyst

Assemble Flame-Dried Glassware

Reaction

Add Reagents to Flask

Establish Inert Atmosphere

Add Solvents

Heat and Stir

Monitor by TLC

Workup & Purification

Cool to Room Temperature

Aqueous Extraction

Dry and Concentrate

Column Chromatography

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Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

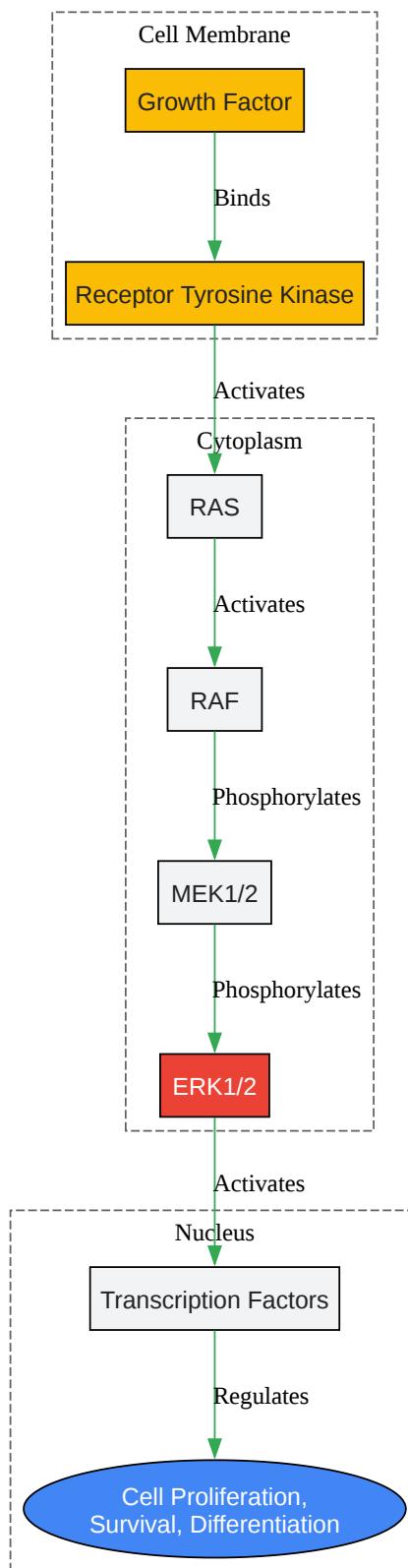
Relevance to Signaling Pathways in Drug Discovery

Derivatives of **5-Formyl-2-methoxyphenylboronic acid**, particularly those incorporating quinazolinone scaffolds, have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 signaling cascade.^[8]

The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival.^[9] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.^{[9][10]} Small molecule inhibitors can block the activity of kinases within this pathway, thereby inhibiting uncontrolled cell growth.

The ERK1/2 Signaling Pathway

The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, which is a common target for anticancer drugs derived from Suzuki-Miyaura coupling products.



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Caption: Simplified diagram of the ERK1/2 signaling pathway.

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